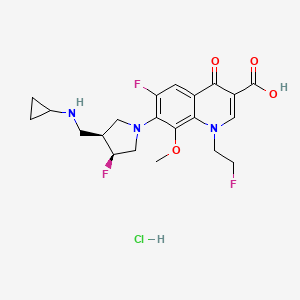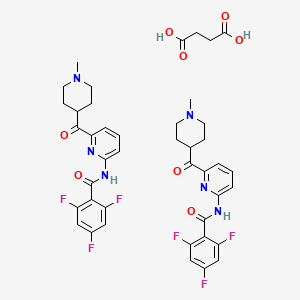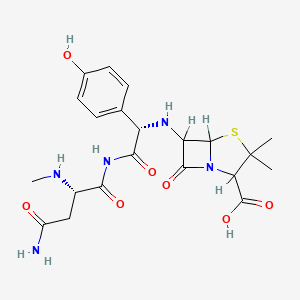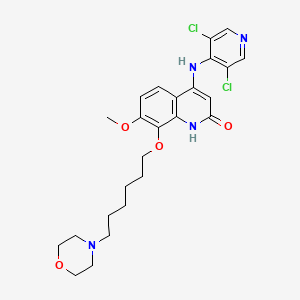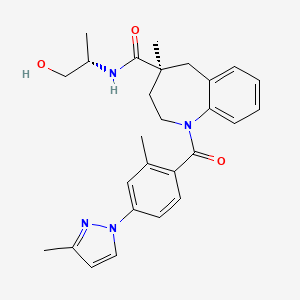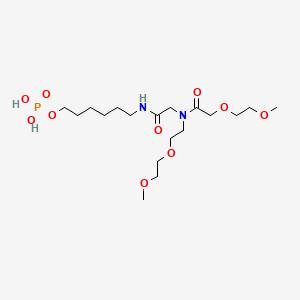
Lexaptepid pegol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lexaptepid pegol is a structured mirror-image L-oligoribonucleotide known as a Spiegelmer.
Aplicaciones Científicas De Investigación
1. Evolution and Efficacy in Therapeutics
Lexaptepid pegol, part of the Spiegelmer® class, demonstrates significant potential in therapeutic applications due to its unique properties. As a synthetic, mirror-image oligonucleotide, it offers high affinity and selectivity in target binding, along with plasma stability and reduced immunogenicity. This makes it a valuable candidate for addressing pharmacologically attractive targets, showing efficacy in animal models and safety in human volunteers. Lexaptepid pegol's development journey and promising results in Phase IIa studies underscore its potential in modern therapeutics (Vater & Klußmann, 2015).
2. Role in Anemia of Chronic Disease
Lexaptepid pegol has been evaluated for its efficacy in treating anemia of chronic disease, particularly in patients with multiple myeloma, low-grade lymphoma, and CLL. Its mechanism involves binding and neutralizing hepcidin, a key regulator in iron resorption and release, addressing functional iron deficiency. A study showed significant increases in hemoglobin levels in some patients, highlighting its potential for treating cancer-associated anemia with functional iron deficiency (Georgiev et al., 2014).
3. Mechanism of Action and Pharmacological Profile
Lexaptepid pegol's mechanism of action involves targeting hepcidin, a pivotal hormone in systemic iron homeostasis. By binding to hepcidin, it prevents its interaction with ferroportin, thus normalizing plasma iron levels and enhancing erythropoiesis. This mechanism is particularly valuable in addressing anemia caused by inflammation. Its unique mirror-image configuration and PEGylation contribute to its resistance to hydrolysis and a low antigenicity profile, offering a distinct pharmacological profile (Definitions, 2020).
4. Clinical Trials and Hepcidin Inhibition
Clinical trials have demonstrated that lexaptepid can effectively inhibit hepcidin, as shown in a study involving human endotoxemia. The trial indicated that lexaptepid-treated subjects exhibited a significant increase in serum iron compared to controls, providing proof of concept for hepcidin inhibition in the treatment of anemia of inflammation (van Eijk et al., 2014).
Propiedades
Número CAS |
1390631-57-8 |
|---|---|
Nombre del producto |
Lexaptepid pegol |
Fórmula molecular |
C18H37N2O10P |
Peso molecular |
472.47 |
Nombre IUPAC |
8-(2-(2-methoxyethoxy)ethyl)-7,10-dioxo-2,5-dioxa-8,11-diazaheptadecan-17-yl dihydrogen phosphate |
InChI |
InChI=1S/C18H37N2O10P/c1-26-11-13-28-10-8-20(18(22)16-29-14-12-27-2)15-17(21)19-7-5-3-4-6-9-30-31(23,24)25/h3-16H2,1-2H3,(H,19,21)(H2,23,24,25) |
Clave InChI |
QJAGBAPUFWBVSD-UHFFFAOYSA-N |
SMILES |
COCCOCCN(C(COCCOC)=O)CC(NCCCCCCOP(O)(O)=O)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Lexaptepid pegol; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



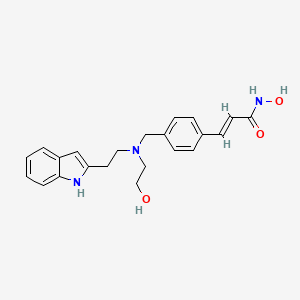
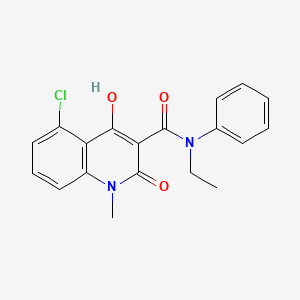
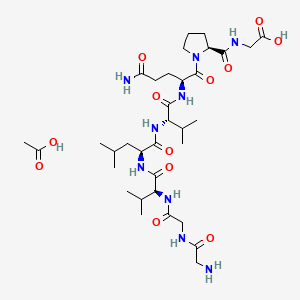
![1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-aceticacid](/img/structure/B608470.png)
![(S)-2-(1-((6-amino-5-cyanopyrimidin-4-yl)amino)ethyl)-4-oxo-3-phenyl-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile](/img/structure/B608471.png)
![5-methyl-4-oxo-3-phenyl-2-[(1R)-1-[[5-[6-(sulfamoylamino)-1H-indol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B608472.png)
